molecular formula C13H11NO2 B110558 2-(Benzyloxy)isonicotinaldehyde CAS No. 467236-27-7

2-(Benzyloxy)isonicotinaldehyde

Cat. No.: B110558
CAS No.: 467236-27-7
M. Wt: 213.23 g/mol
InChI Key: OXQKQUWLKHTCQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)isonicotinaldehyde involves the reaction of 2-(benzyloxy)-4-pyridylmethanol with activated manganese dioxide in chloroform under reflux conditions. The reaction typically proceeds for about 2.5 hours, yielding the desired aldehyde as a pale brown oil .

Another method involves the reaction of this compound with 1-cyclopropylguanidine hydrochloride, ethyl 2-cyanoacetate, and potassium carbonate in dry ethanol at 70°C for 2 hours. This reaction yields the desired product with a 64% yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

    Oxidation: 2-(Benzyloxy)isonicotinic acid.

    Reduction: 2-(Benzyloxy)isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)isonicotinaldehyde is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antifungal and antibacterial properties suggest that it may interfere with the cell wall synthesis or metabolic pathways of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinaldehyde: The parent compound without the benzyl group.

    2-(Methoxy)isonicotinaldehyde: Similar structure with a methoxy group instead of a benzyloxy group.

    2-(Ethoxy)isonicotinaldehyde: Similar structure with an ethoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)isonicotinaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its utility as a building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-phenylmethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQKQUWLKHTCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of [2-(benzyloxy)-4-pyridyl]methanol (6.0 g) and activated manganese dioxide (30 g) in chloroform (180 mL) was heated under reflux for 2.5 hours. After the reaction solution was allowed to cool to room temperature, the manganese dioxide was filtered off and washed with ethyl acetate. The filtrate was concentrated to give the title compound as a pale brown oil (5.34 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One

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